5-chloro-N-cyclobutylpyridin-2-amine
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Overview
Description
5-chloro-N-cyclobutylpyridin-2-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the 5-position and a cyclobutyl group attached to the nitrogen atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclobutylpyridin-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminopyridine.
Chlorination: The 2-aminopyridine is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to yield 5-chloro-2-aminopyridine.
Cyclobutylation: The final step involves the introduction of the cyclobutyl group. This can be achieved through a nucleophilic substitution reaction where 5-chloro-2-aminopyridine is reacted with cyclobutylamine in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclobutylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-chloro-N-cyclobutylpyridin-2-ol.
Reduction: Formation of this compound.
Substitution: Formation of 5-substituted-N-cyclobutylpyridin-2-amine derivatives.
Scientific Research Applications
5-chloro-N-cyclobutylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclobutylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-cyclopentylpyridin-2-amine
- 5-chloro-N-cyclohexylpyridin-2-amine
- 5-chloro-N-cyclopropylpyridin-2-amine
Uniqueness
5-chloro-N-cyclobutylpyridin-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-N-cyclobutylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJISYCNIWVBUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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